G Protein Antagonist
Overview
Description
G Protein Antagonists are substances that inhibit the activation of G proteins. They are often hydrophobic peptides that compete with receptors for G protein binding . The G Protein Antagonist has an empirical formula of C57H64N12O9S and a molecular weight of 1093.26 . It inhibits the activation of Gαi or Gαo by M2 muscarinic cholinergic receptor .
Synthesis Analysis
The synthesis of G Protein Antagonists involves complex biochemical processes. Computational insights into the possible underlying molecular mechanism of different signaling properties of two catechol and two non-catechol D1R agonists that are either G protein biased or signaling-balanced have been provided through Gaussian accelerated molecular dynamics (GaMD) simulations .Molecular Structure Analysis
The molecular structure of G Protein Antagonists is complex. The G αq preference in ADGRF1 may derive from tighter packing at the conserved F569 of the tethered agonist (TA), altering contacts between TM helix I and VII, with a concurrent rearrangement of TM helix VII and helix VIII at the site of G recruitment .Chemical Reactions Analysis
The chemical reactions involving G Protein Antagonists are complex and involve interactions with various compounds. For instance, the inhibition of receptor-stimulated GTPase activity by various compounds was expressed relative to the activity in the absence of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of G Protein Antagonists include their molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .Scientific Research Applications
Histamine H3 Receptor Antagonists : G-Protein-coupled receptors like histamine H3 receptors have been pivotal in developing drugs for allergies and gastric ulcers. The discovery of H3 receptors led to significant interest due to their potential as drug targets. Recent molecular biology approaches have rejuvenated H3 receptor research, hinting at their possible breakthrough as next-generation histaminergic drugs (Celanire et al., 2005).
Development of G-Protein-Coupled Receptor Ligands : A multi-use combinatorial peptide library (MUPL) has been created for studying interactions between transmembrane proteins like G-protein-coupled receptors and ligands. This approach avoids signal interference and enables multiple independent tests, leading to the discovery of new ligands (Jayawickreme et al., 1994).
Direct G Protein Targeting : Antagonists that target G proteins directly have been identified, offering effects distinct from those achieved by receptor antagonists. These G protein antagonists may serve as potential drug targets, providing new avenues for pharmacotherapy (Freissmuth et al., 1999).
Orexin System and Cancer : The orexin system, involving G-protein-coupled receptors, plays a role in wakefulness and various disorders, including cancer. The clinical validation of selective antagonists for the orexin system is being explored, particularly for treating insomnia and narcolepsy (Boss & Roch, 2017).
Radioantagonists in Tumor Targeting : G protein-coupled receptor antagonists have been used in radiolabeling for tumor localization and therapy. For instance, bombesin-based antagonists have shown superior targeting properties for GRPR-positive tumors, which could be advantageous for imaging and radiotherapy (Mansi et al., 2009).
Gq Inhibitors in Cancer : Selective inhibitors of the Gq subfamily have emerged as valuable tools in studying Gq-mediated signaling. Their development could expand knowledge of G protein signaling and assist in drug discovery for diseases where G proteins are implicated, including various cancers (Zhang et al., 2020).
G Protein-Coupled Receptors in Oncology : GPCRs, including their inhibitors, play roles in cancer progression. The use of small molecules and peptides as receptor antagonists or inverse agonists has shown promise in anti-tumor therapies. The development of humanized monoclonal antibodies targeting GPCRs is also being explored for cancer treatment (Lappano & Maggiolini, 2017).
Drugs Interacting with G Protein Alpha Subunits : Compounds that interact with G protein alpha subunits can either mimic or block the receptor-G protein interaction. These interactions offer potential for the design of specific stimulatory or inhibitory ligands, providing insights into G protein functions and potential therapeutic agents (Chahdi et al., 1998).
G Protein-Coupled Receptors as Cancer Targets : GPCRs regulate key biological processes and are implicated in cancer initiation and progression. The development of selective ligands targeting these receptors could provide novel and effective cancer therapies. Current research is exploring this potential in various solid cancers (Liu et al., 2016).
Future Directions
The future of G Protein Antagonists lies in the development of selective ligands that specifically target GPER. These ligands have been developed and may soon serve as pharmacological agents for treating human disease . Additional methodologies for targeting GPER may also include direct blockade of G-proteins, the development of biased agonists, and therapeutic antibodies .
properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYRBHQWMXTCHQ-SFIKJRKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H64N12O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745572 | |
Record name | 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1093.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
G Protein Antagonist | |
CAS RN |
143675-79-0 | |
Record name | 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.